Cas no 897470-83-6 (6-chloro-2-4-(3-nitrobenzoyl)piperazin-1-yl-1,3-benzothiazole)

6-chloro-2-4-(3-nitrobenzoyl)piperazin-1-yl-1,3-benzothiazole Chemical and Physical Properties
Names and Identifiers
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- Methanone, [4-(6-chloro-2-benzothiazolyl)-1-piperazinyl](3-nitrophenyl)-
- 6-chloro-2-4-(3-nitrobenzoyl)piperazin-1-yl-1,3-benzothiazole
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- Inchi: 1S/C18H15ClN4O3S/c19-13-4-5-15-16(11-13)27-18(20-15)22-8-6-21(7-9-22)17(24)12-2-1-3-14(10-12)23(25)26/h1-5,10-11H,6-9H2
- InChI Key: XYBCKAYJKIAQSI-UHFFFAOYSA-N
- SMILES: C(N1CCN(C2=NC3=CC=C(Cl)C=C3S2)CC1)(C1=CC=CC([N+]([O-])=O)=C1)=O
6-chloro-2-4-(3-nitrobenzoyl)piperazin-1-yl-1,3-benzothiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2609-0597-50mg |
6-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole |
897470-83-6 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2609-0597-5μmol |
6-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole |
897470-83-6 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2609-0597-4mg |
6-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole |
897470-83-6 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2609-0597-20mg |
6-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole |
897470-83-6 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2609-0597-15mg |
6-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole |
897470-83-6 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2609-0597-25mg |
6-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole |
897470-83-6 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2609-0597-2mg |
6-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole |
897470-83-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2609-0597-3mg |
6-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole |
897470-83-6 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2609-0597-10mg |
6-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole |
897470-83-6 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2609-0597-100mg |
6-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole |
897470-83-6 | 90%+ | 100mg |
$248.0 | 2023-05-16 |
6-chloro-2-4-(3-nitrobenzoyl)piperazin-1-yl-1,3-benzothiazole Related Literature
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
Additional information on 6-chloro-2-4-(3-nitrobenzoyl)piperazin-1-yl-1,3-benzothiazole
Introduction to 6-chloro-2,4-(3-nitrobenzoyl)piperazin-1-yl-1,3-benzothiazole (CAS No. 897470-83-6)
6-chloro-2,4-(3-nitrobenzoyl)piperazin-1-yl-1,3-benzothiazole, identified by its CAS number 897470-83-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of benzothiazole derivatives, which are well-documented for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a chloro substituent, piperazine moiety, and nitrobenzoyl group, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for medicinal chemistry investigations.
The benzothiazole core is a prominent pharmacophore in drug discovery due to its ability to interact with various biological targets. Its aromatic system provides a stable framework that can be modified to enhance binding affinity and selectivity. In particular, the nitrobenzoyl group introduces a polar and electron-withdrawing moiety, which can influence the compound's solubility, metabolic stability, and interaction with biological receptors. The chloro substituent on the benzene ring further modulates the electronic properties of the molecule, potentially affecting its reactivity in biochemical pathways.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies suggest that 6-chloro-2,4-(3-nitrobenzoyl)piperazin-1-yl-1,3-benzothiazole may exhibit inhibitory activity against certain enzymes and receptors implicated in neurological disorders. For instance, preliminary computational studies indicate that this compound could interact with serotonin receptors (5-HT receptors), which are known to play a crucial role in mood regulation and cognitive functions. The presence of both piperazine and benzothiazole moieties enhances its potential as a multitarget-directed drug (MTD) candidate.
The 3-nitrobenzoyl group is particularly noteworthy for its ability to engage in hydrogen bonding interactions within biological targets. This feature is critical for optimizing drug-like properties such as binding affinity and pharmacokinetic profiles. Additionally, the nitro group can be reduced to an amine under specific conditions, providing a versatile chemical handle for further derivatization. Such redox-active functional groups are increasingly recognized for their role in modulating therapeutic efficacy and pharmacological responses.
In the context of modern drug discovery, 6-chloro-2,4-(3-nitrobenzoyl)piperazin-1-yl-1,3-benzothiazole represents an excellent example of how structural complexity can be leveraged to develop novel therapeutics. The combination of electronic and steric effects arising from its substituents allows for fine-tuning of biological activity. For example, recent research has highlighted the potential of benzothiazole derivatives as scaffolds for developing antiviral agents. The structural motif of this compound shares similarities with known antiviral compounds that target viral proteases and polymerases.
Experimental validation through high-throughput screening (HTS) and structure-activity relationship (SAR) studies has been instrumental in evaluating the therapeutic potential of this compound. Initial assays have shown promising results in inhibiting certain kinases associated with cancer progression. The chloro-piperazine moiety is particularly interesting as it has been reported to enhance binding interactions with ATP-binding sites in kinases. This suggests that 6-chloro-2,4-(3-nitrobenzoyl)piperazin-1-yl-1,3-benzothiazole could serve as a lead compound for developing kinase inhibitors.
The benzothiazole ring system also exhibits notable pharmacokinetic properties. It is known to be relatively stable under physiological conditions while maintaining sufficient lipophilicity for membrane permeability. These characteristics are essential for oral bioavailability, a critical factor in drug development. Furthermore, the nitro group can be metabolically converted into an amine or other oxidation states, which may influence the compound's clearance rate and potential side effects.
From a synthetic chemistry perspective, 6-chloro-2,4-(3-nitrobenzoyl)piperazin1yl1,3-benzothiazole (CAS No. 897470-83-6) offers a rich platform for exploring novel synthetic pathways. The presence of multiple functional groups allows for diverse chemical transformations, including nucleophilic aromatic substitution (SNAr), condensation reactions, and reduction processes. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to construct key intermediates efficiently.
The growing interest in multitarget-directed drugs (MTDs) has positioned compounds like 6-chloro,2,4-(3-nitrobenzoyl)piperazin1,y-l,3-benzothiazole as attractive candidates for therapeutic intervention. MTDs are designed to simultaneously modulate multiple biological targets relevant to a disease state, offering advantages such as improved efficacy and reduced side effects compared to single-target drugs. Computational modeling has been instrumental in identifying key residues on biological targets that can be optimized through structural modifications.
In conclusion, 6-chloro,2,4-(3-nitrobenzoyl)piperazin1,y-l,3-benzothiazole (CAS No. 897470,83,6) represents a promising lead compound with diverse therapeutic implications.* Its unique structural features,* including* chloro-piperazine* moieties*and* nitrobenzoyl* groups,* make it an ideal candidate for further pharmacological exploration.* Advances*in computational chemistry,* synthetic methodologies,*and high-throughput screening*have enhanced our understanding*of its potential applications.* As research*continues*to uncover new biological targets*,this compound*holds significant promise*for developing innovative therapies.* Its multifaceted nature*as both*a scaffold*and*a functional intermediate*suggests broad utility*in medicinal chemistry investigations.*
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